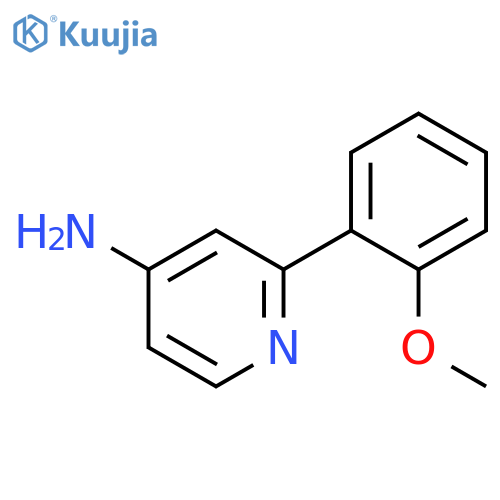

Cas no 876601-38-6 (2-(2-methoxyphenyl)pyridin-4-amine)

2-(2-methoxyphenyl)pyridin-4-amine 化学的及び物理的性質

名前と識別子

-

- 4-Pyridinamine, 2-(2-methoxyphenyl)-

- 2-(2-METHOXYPHENYL)PYRIDIN-4-AMINE

- AKOS015942285

- 2-(2-Methoxyphenyl)-4-pyridinamine

- DB-133298

- 876601-38-6

- 2-(2-methoxyphenyl)pyridin-4-amine

-

- インチ: InChI=1S/C12H12N2O/c1-15-12-5-3-2-4-10(12)11-8-9(13)6-7-14-11/h2-8H,1H3,(H2,13,14)

- InChIKey: WAGAHWXRSSVOJR-UHFFFAOYSA-N

計算された属性

- せいみつぶんしりょう: 200.094963011Da

- どういたいしつりょう: 200.094963011Da

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 3

- 重原子数: 15

- 回転可能化学結合数: 2

- 複雑さ: 198

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 48.1Ų

- 疎水性パラメータ計算基準値(XlogP): 1.8

2-(2-methoxyphenyl)pyridin-4-amine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | BBV-45158604-5.0g |

2-(2-methoxyphenyl)pyridin-4-amine |

876601-38-6 | 95% | 5.0g |

$1291.0 | 2022-12-10 | |

| Enamine | BBV-45158604-2.5g |

2-(2-methoxyphenyl)pyridin-4-amine |

876601-38-6 | 95% | 2.5g |

$1020.0 | 2023-10-28 | |

| Enamine | BBV-45158604-10g |

2-(2-methoxyphenyl)pyridin-4-amine |

876601-38-6 | 95% | 10g |

$1623.0 | 2023-10-28 | |

| A2B Chem LLC | BA25990-250mg |

4-Pyridinamine, 2-(2-methoxyphenyl)- |

876601-38-6 | > 95% | 250mg |

$1757.00 | 2024-04-19 | |

| A2B Chem LLC | BA25990-5g |

4-Pyridinamine, 2-(2-methoxyphenyl)- |

876601-38-6 | > 95% | 5g |

$8424.00 | 2024-04-19 | |

| A2B Chem LLC | BA25990-1g |

4-Pyridinamine, 2-(2-methoxyphenyl)- |

876601-38-6 | > 95% | 1g |

$3090.00 | 2024-04-19 | |

| Enamine | BBV-45158604-1.0g |

2-(2-methoxyphenyl)pyridin-4-amine |

876601-38-6 | 95% | 1.0g |

$492.0 | 2022-12-10 | |

| Enamine | BBV-45158604-10.0g |

2-(2-methoxyphenyl)pyridin-4-amine |

876601-38-6 | 95% | 10.0g |

$1623.0 | 2022-12-10 | |

| A2B Chem LLC | BA25990-100mg |

4-Pyridinamine, 2-(2-methoxyphenyl)- |

876601-38-6 | > 95% | 100mg |

$924.00 | 2024-04-19 | |

| Enamine | BBV-45158604-5g |

2-(2-methoxyphenyl)pyridin-4-amine |

876601-38-6 | 95% | 5g |

$1291.0 | 2023-10-28 |

2-(2-methoxyphenyl)pyridin-4-amine 関連文献

-

Jing Huang,Chang-an Tao,Qi An,Weixia Zhang,Yiguang Wu,Xuesong Li,Dezhong Shen,Guangtao Li Chem. Commun., 2010,46, 967-969

-

Miao Du,Min Chen,Xiao-Gang Yang,Jiong Wen,Xi Wang,Shao-Ming Fang,Chun-Sen Liu J. Mater. Chem. A, 2014,2, 9828-9834

-

Honghong Zhang,Zuo Xiao,Jeromy J. Rech,Helin Niu,Wei You,Liming Ding Mater. Chem. Front., 2018,2, 700-703

-

5. 3-Selenocyanate-indoles as new agents for the treatment of superficial and mucocutaneous infections†Priscilla Maciel Quatrin,Daiane Flores Dalla Lana,Luana Candice Genz Bazana,Luis Flávio Souza de Oliveira,Mario Lettieri Teixeira,Edilma Elaine Silva,William Lopes,Rômulo Faria Santos Canto New J. Chem., 2019,43, 926-933

-

Haibo Tang,Xinlong Tian,Junming Luo,Jianhuang Zeng,Yingwei Li,Huiyu Song,Shijun Liao J. Mater. Chem. A, 2017,5, 14278-14285

-

Yang Li,Ziling Chang,Fangmin Huang,Pengyan Wu,Huacong Chu,Jian Wang Dalton Trans., 2018,47, 9267-9273

-

Jie Yang,Yuxiang Mo,K. C. Lau,Y. Song,X. M. Qian,C. Y. Ng Phys. Chem. Chem. Phys., 2005,7, 1518-1526

2-(2-methoxyphenyl)pyridin-4-amineに関する追加情報

Professional Introduction to 2-(2-methoxyphenyl)pyridin-4-amine (CAS No. 876601-38-6)

2-(2-methoxyphenyl)pyridin-4-amine, identified by the Chemical Abstracts Service Number (CAS No.) 876601-38-6, is a heterocyclic organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the class of pyridine derivatives, which are widely recognized for their diverse biological activities and potential therapeutic applications. The structural motif of 2-(2-methoxyphenyl)pyridin-4-amine consists of a pyridine ring fused with a methoxy-substituted phenyl group, which contributes to its unique chemical properties and biological interactions.

The pyridine ring in this molecule serves as a versatile scaffold, enabling interactions with various biological targets such as enzymes and receptors. The presence of the 4-amino group further enhances its reactivity, allowing for further functionalization and derivatization to develop novel pharmacological agents. The 2-methoxyphenyl moiety introduces a hydroxyl group in an electron-rich aromatic system, which can participate in hydrogen bonding and π-stacking interactions, influencing both the solubility and binding affinity of the compound.

In recent years, there has been growing interest in exploring the pharmacological potential of pyridine derivatives, particularly those with structural motifs similar to 2-(2-methoxyphenyl)pyridin-4-amine. These compounds have been investigated for their roles in modulating various biological pathways, including neurotransmitter systems, inflammatory responses, and metabolic processes. The unique combination of electronic and steric properties provided by the methoxyphenyl and pyridine groups makes this class of compounds particularly attractive for drug discovery efforts.

One of the most compelling aspects of 2-(2-methoxyphenyl)pyridin-4-amine is its potential as a lead compound for the development of new therapeutic agents. Preclinical studies have demonstrated that derivatives of this compound exhibit promising activities in models of neurological disorders, cardiovascular diseases, and cancer. For instance, modifications to the amino group or the methoxyphenyl moiety have shown enhanced binding affinity to specific targets, leading to improved pharmacological outcomes.

The synthesis of 2-(2-methoxyphenyl)pyridin-4-amine involves multi-step organic transformations that require precise control over reaction conditions to ensure high yield and purity. Advanced synthetic methodologies, such as palladium-catalyzed cross-coupling reactions and transition-metal-mediated functionalizations, have been employed to construct the desired molecular framework efficiently. These synthetic strategies not only facilitate the production of the compound but also allow for easy introduction of additional functional groups, enabling the generation of a library of analogs for further pharmacological evaluation.

Recent advancements in computational chemistry have also played a crucial role in understanding the molecular interactions of 2-(2-methoxyphenyl)pyridin-4-amine with biological targets. Molecular docking studies have been used to predict binding modes and affinities, providing valuable insights into how this compound might interact with proteins and enzymes relevant to human health. These computational approaches complement experimental efforts by allowing researchers to screen large libraries of compounds rapidly and identify promising candidates for further investigation.

The pharmacokinetic properties of 2-(2-methoxyphenyl)pyridin-4-amine are another critical consideration in its development as a therapeutic agent. Studies have examined its absorption, distribution, metabolism, and excretion (ADME) profiles to assess its potential for clinical application. Factors such as solubility, bioavailability, and metabolic stability are carefully evaluated to ensure that the compound behaves appropriately within a biological system. Optimizing these properties is essential for translating preclinical findings into effective clinical treatments.

In conclusion, 2-(2-methoxyphenyl)pyridin-4-amine (CAS No. 876601-38-6) represents a significant area of interest in pharmaceutical research due to its structural features and potential biological activities. The combination of synthetic accessibility, modifiable chemical framework, and promising pharmacological profiles makes this compound a valuable asset in drug discovery efforts aimed at addressing various human diseases. Continued investigation into its mechanisms of action and therapeutic potential will likely lead to novel treatments that benefit patients worldwide.

876601-38-6 (2-(2-methoxyphenyl)pyridin-4-amine) 関連製品

- 95-69-2(4-Chloro-2-methylaniline)

- 890095-04-2(5-(4-Methyl-1,2,5-oxadiazol-3-yl)[1,2,4]triazolo[4,3-a]pyrimidin-3-amine)

- 1807252-21-6(Ethyl 4-cyano-3-mercapto-2-nitrophenylacetate)

- 2680709-64-0(benzyl N-(3-hydroxy-5-methylphenyl)methylcarbamate)

- 2228244-89-9(2-hydroxy-3-methyl-3-3-(trifluoromethyl)pyridin-4-ylbutanoic acid)

- 946301-50-4(N-(3,4-difluorophenyl)-1-(3-fluorophenyl)methyl-2-oxo-1,2-dihydropyridine-3-carboxamide)

- 1391933-92-8(3-{1-(tert-butoxy)carbonylpyrrolidin-2-yl}-2-oxopropanoic acid)

- 1803684-51-6(Methyl 5-(difluoromethyl)-3-fluoro-4-(trifluoromethoxy)pyridine-2-acetate)

- 2034337-63-6(5-chloro-N-{[3-(2-oxo-1,2-dihydropyridin-3-yl)-1,2,4-oxadiazol-5-yl]methyl}-1H-indole-2-carboxamide)

- 863446-41-7(N-(3-fluorophenyl)-2-1-(4-methylphenyl)-4-oxo-1H,4H,5H-pyrazolo3,4-dpyrimidin-5-ylacetamide)